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Compound of Interest

Compound Name: (4-Amino-3-fluorophenyl)methanol

Cat. No.: B179550 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

structural differences between isomers is paramount. This guide provides a comparative

analysis of the spectroscopic properties of aminobenzyl alcohol and fluorobenzyl alcohol

isomers. While comprehensive public data for all aminofluorobenzyl alcohol isomers is limited,

this guide utilizes available data for related isomers to illustrate the expected spectroscopic

variations, offering a foundational understanding for analytical and synthetic applications.

The relative positions of the amino (-NH2) and fluoro (-F) substituents on the benzyl alcohol

framework critically influence the electronic environment of the molecule. These differences

manifest as distinct signatures in various spectroscopic analyses, including Ultraviolet-Visible

(UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide

summarizes the available quantitative data, details the experimental protocols for acquiring

such data, and provides visual aids to understand the structure-spectroscopy relationships.

Data Presentation: A Spectroscopic Overview
The following tables summarize key spectroscopic data for various aminobenzyl alcohol and

fluorobenzyl alcohol isomers. This data serves as a reference to anticipate the spectroscopic

characteristics of aminofluorobenzyl alcohol isomers.

Table 1: UV-Visible Spectroscopic Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b179550?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Solvent λmax (nm)

2-Aminobenzyl alcohol - 285, 235[1]

4-Aminobenzyl alcohol Water/2-propanol ~290

Table 2: Infrared (IR) Spectroscopic Data (selected peaks in cm⁻¹)

Compound O-H Stretch N-H Stretch C-O Stretch C-F Stretch
Aromatic C-
H Stretch

2-

Aminobenzyl

alcohol

~3300-3400 ~3300-3500 ~1000-1050 - ~3000-3100

3-

Aminobenzyl

alcohol

~3300-3400 ~3300-3500 ~1000-1050 - ~3000-3100

4-

Aminobenzyl

alcohol

~3300-

3400[2]

~3300-

3500[2]

~1000-

1050[2]
-

~3000-

3100[2]

2-

Fluorobenzyl

alcohol

~3630 - ~1020 ~1220 ~3050

3-

Fluorobenzyl

alcohol

~3340 - ~1050 ~1250 ~3040

4-

Fluorobenzyl

alcohol

~3350[3] - ~1010[3] ~1225[3] ~3040[3]

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
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Compound Solvent Ar-H -CH₂- -OH -NH₂

2-

Aminobenzyl

alcohol

DMSO-d₆ 6.54-7.07 4.40 5.00 4.91[4]

3-

Aminobenzyl

alcohol

DMSO-d₆ 6.38-6.96 4.36 4.91-5.06 4.91-5.06[4]

4-

Aminobenzyl

alcohol

- - - - -

2-

Fluorobenzyl

alcohol

CDCl₃ 7.04-7.40 4.70 3.09[5] -

3-

Fluorobenzyl

alcohol

CDCl₃ 6.90-7.35 4.64 2.63[5] -

4-

Fluorobenzyl

alcohol

- - - - -

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
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Compound Solvent Ar-C -CH₂-

2-Aminobenzyl

alcohol
DMSO-d₆

115.01, 116.27,

125.83, 128.11,

128.17, 146.82

61.65[4]

3-Aminobenzyl

alcohol
DMSO-d₆

112.57, 112.81,

114.49, 128.94,

143.60, 148.91

63.70[4]

4-Aminobenzyl

alcohol
- - -

2-Fluorobenzyl

alcohol
CDCl₃

115.16 (d, JC-F=21.2

Hz), 124.18 (d, JC-

F=3.5 Hz), 127.88 (d,

JC-F=14.7 Hz),

129.19, 129.26 (d, JC-

F=4.4 Hz), 160.55 (d,

JC-F=246.0 Hz)

58.90[5]

3-Fluorobenzyl

alcohol
- - -

4-Fluorobenzyl

alcohol
- - -

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

UV-Visible Spectroscopy
A solution of the aminofluorobenzyl alcohol isomer is prepared in a suitable UV-transparent

solvent, such as ethanol or methanol, at a concentration of approximately 10⁻⁴ to 10⁻⁵ M. The

UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a

wavelength range of 200-400 nm. The solvent is used as a reference. The wavelength of

maximum absorption (λmax) is reported.
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Infrared (IR) Spectroscopy
The IR spectrum of the solid aminofluorobenzyl alcohol isomer is obtained using a Fourier

Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory. A small amount of the solid sample is placed directly on the ATR crystal. The

spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, for liquid samples, a thin

film between two salt plates (e.g., NaCl or KBr) can be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the aminofluorobenzyl alcohol isomer (approximately 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically

tetramethylsilane (TMS).

Visualization of Concepts
The following diagrams illustrate the logical relationships in the spectroscopic analysis of

aminofluorobenzyl alcohol isomers.
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Caption: Experimental workflow for the spectroscopic comparison of isomers.
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Caption: Relationship between isomeric structure and spectroscopic output.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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